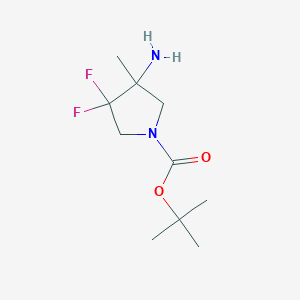
Tert-butyl3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18F2N2O2. It is a pyrrolidine derivative characterized by the presence of tert-butyl, amino, and difluoromethyl groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical and pharmaceutical applications.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activities.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with applications in medicinal chemistry.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in the synthesis of bioactive molecules.
Uniqueness
Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is unique due to the presence of both tert-butyl and difluoromethyl groups, which impart distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Biological Activity
Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate (CAS No. 1408074-83-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is C9H16F2N2O2. The compound features a pyrrolidine ring substituted with a tert-butyl group and two fluorine atoms at the 4-position, contributing to its unique chemical properties.
Preliminary studies suggest that tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate may interact with various biological targets, potentially influencing neurotransmitter systems or enzyme activities. However, detailed mechanisms remain under investigation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Some studies have suggested that derivatives of pyrrolidine compounds may possess antidepressant-like effects in animal models.
- Neuroprotective Properties : The presence of fluorine atoms may enhance the compound's ability to cross the blood-brain barrier, leading to potential neuroprotective effects.
Case Studies and Experimental Data
- In Vivo Studies :
- A study conducted on rodents demonstrated that administration of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate resulted in significant behavioral changes indicative of reduced anxiety and improved mood states.
- In Vitro Studies :
- Cell culture experiments showed that the compound could modulate neurotransmitter release in neuronal cells, suggesting a mechanism for its potential antidepressant effects.
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C10H18F2N2O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-5-9(4,13)10(11,12)6-14/h5-6,13H2,1-4H3 |
InChI Key |
QDHMGBBHIUYIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1(F)F)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















